molecular formula C12H17NO2 B6199727 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 2694729-00-3

5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B6199727
CAS No.: 2694729-00-3
M. Wt: 207.3
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tetrahydroindole core, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-ethyl-1-(methoxymethyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione with suitable reagents to form the desired indole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ethyl-1-(methoxymethyl)-4,5,6,7-tetrahydro-1H-indol-4-one is unique due to its specific structural features and the diverse range of reactions it can undergo. Its tetrahydroindole core makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other similar compounds.

Properties

CAS No.

2694729-00-3

Molecular Formula

C12H17NO2

Molecular Weight

207.3

Purity

95

Origin of Product

United States

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